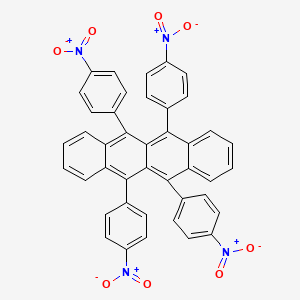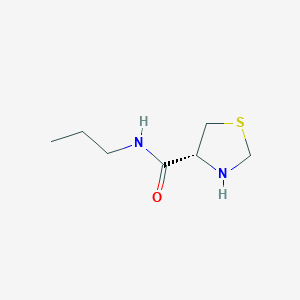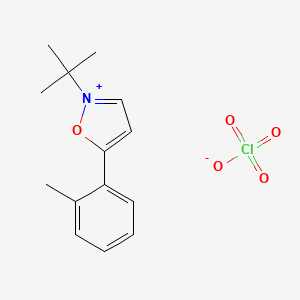![molecular formula C13H26O2Si B12613827 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL CAS No. 651046-41-2](/img/structure/B12613827.png)
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL is a specialized organic compound characterized by the presence of a trimethylsilyl group, a propoxy group, and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylhex-1-yne and 3-(trimethylsilyl)propyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyne.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the alkyne and the alcohol.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The propoxy group provides additional flexibility and solubility, allowing the compound to interact with various biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)propargyl alcohol: Similar in structure but lacks the propoxy group.
3-(Trimethylsilyl)propyl methacrylate: Contains a methacrylate group instead of an alkyne.
3-(Trimethoxysilyl)propyl methacrylate: Features a methacrylate group and methoxy substituents.
Uniqueness
3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL is unique due to the combination of its alkyne, trimethylsilyl, and propoxy groups, which confer distinct reactivity and stability. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
651046-41-2 |
|---|---|
Formule moléculaire |
C13H26O2Si |
Poids moléculaire |
242.43 g/mol |
Nom IUPAC |
3-methyl-6-(3-trimethylsilylpropoxy)hex-1-yn-3-ol |
InChI |
InChI=1S/C13H26O2Si/c1-6-13(2,14)9-7-10-15-11-8-12-16(3,4)5/h1,14H,7-12H2,2-5H3 |
Clé InChI |
YHXIMALWGDZYKX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCOCCC[Si](C)(C)C)(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)
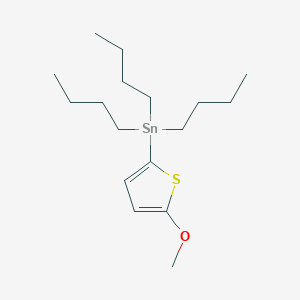
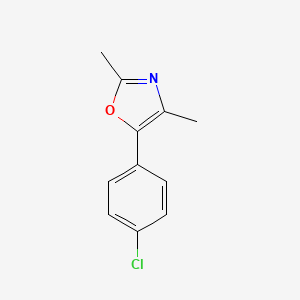

![4-[4-(Phenoxymethyl)phenyl]butanenitrile](/img/structure/B12613784.png)
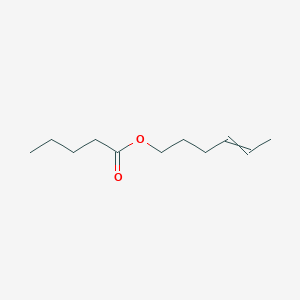
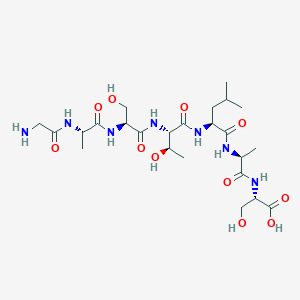
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
